An In-Depth Technical Guide to the Molecular Structure of Bis[(4-nitrophenyl)methyl] phosphate
An In-Depth Technical Guide to the Molecular Structure of Bis[(4-nitrophenyl)methyl] phosphate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Bis[(4-nitrophenyl)methyl] phosphate, also known as bis(p-nitrobenzyl) phosphate. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from foundational principles of organophosphorus chemistry and data from closely related structural analogs. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its synthesis, characterization, and potential utility.
Introduction and Structural Clarification
Bis[(4-nitrophenyl)methyl] phosphate is a diester of phosphoric acid. Its structure consists of a central phosphate group bonded to two p-nitrobenzyl moieties via ester linkages. The p-nitrobenzyl group is a benzyl group substituted at the para position with a nitro (-NO₂) group.
It is critical to distinguish this compound from similarly named molecules to avoid ambiguity in research and application:
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Bis(4-nitrophenyl) phosphate (BNPP): In this molecule, the phosphate core is directly attached to the oxygen of two p-nitrophenol rings.
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Bis(4-nitrophenyl) methylphosphonate: This is a phosphonate, meaning it has a direct carbon-phosphorus bond (in this case, a methyl group) in addition to two p-nitrophenoxy groups.
The presence of the benzylic methylene (-CH₂-) bridge in Bis[(4-nitrophenyl)methyl] phosphate significantly influences its chemical properties, reactivity, and spectroscopic signature compared to its close relatives. The electron-withdrawing nature of the p-nitro group imparts unique characteristics, particularly concerning the stability and cleavage of the benzyl-oxygen bond.
Proposed Synthesis and Mechanistic Rationale
A robust synthesis of Bis[(4-nitrophenyl)methyl] phosphate can be logically designed based on established phosphorylation methods used for benzyl alcohols. A highly effective and common approach involves the reaction of a phosphorus electrophile with the alcohol in the presence of a base.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of Bis[(4-nitrophenyl)methyl] phosphate.
Detailed Experimental Protocol
Objective: To synthesize Bis[(4-nitrophenyl)methyl] phosphate via phosphorylation of p-nitrobenzyl alcohol with phosphorus oxychloride.
Materials:
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p-Nitrobenzyl alcohol
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Phosphorus oxychloride (POCl₃), freshly distilled
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-nitrobenzyl alcohol (2.0 equivalents) and anhydrous DCM. The solution is cooled to 0°C in an ice bath. Anhydrous pyridine or triethylamine (2.2 equivalents) is added as a base and acid scavenger.
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Addition of Phosphorylating Agent: Phosphorus oxychloride (1.0 equivalent) is dissolved in a small volume of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred alcohol/base mixture at 0°C over 30-60 minutes.
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Causality Insight: This slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired side products, such as tri-substituted phosphate or pyrophosphates. The base neutralizes the HCl generated during the reaction.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[1]
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Workup and Quenching: The reaction is carefully quenched by the slow addition of water or ice while maintaining cooling. The mixture is then transferred to a separatory funnel and diluted with additional DCM.
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Extraction: The organic layer is washed sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
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Self-Validation: The aqueous washes are essential to remove the amine salt and any remaining acidic or basic impurities, which is critical for successful purification and stability of the final product.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude material is purified by silica gel column chromatography. A gradient elution system, for instance, starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective for separating the desired diester from any unreacted alcohol and other byproducts. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield Bis[(4-nitrophenyl)methyl] phosphate.
Structural Elucidation and Spectroscopic Profile
The molecular structure of Bis[(4-nitrophenyl)methyl] phosphate would be definitively confirmed through a combination of spectroscopic techniques. Below are the predicted data based on analyses of its constituent parts and related compounds like dibenzyl phosphate.[2]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~5.2 ppm (d, 4H): Methylene protons (-CH₂-). Appears as a doublet due to coupling with the ³¹P nucleus (³JHP ≈ 8 Hz).~7.5 ppm (d, 4H): Aromatic protons ortho to the -CH₂- group.~8.2 ppm (d, 4H): Aromatic protons ortho to the -NO₂ group. |
| ¹³C NMR | ~70 ppm: Methylene carbon (-CH₂-).~124 ppm: Aromatic carbons ortho to the -NO₂ group.~128 ppm: Aromatic carbons ortho to the -CH₂- group.~144 ppm: Aromatic carbon attached to the -CH₂- group (ipso-carbon).~148 ppm: Aromatic carbon attached to the -NO₂ group (ipso-carbon). |
| ³¹P NMR | -1 to +1 ppm: A single peak in the proton-decoupled spectrum, characteristic of a phosphate diester.[1][3][4] In the proton-coupled spectrum, this would be a quintet due to coupling with the four equivalent methylene protons. |
| FT-IR (cm⁻¹) | ~1250-1300 (P=O stretch): Strong absorption for the phosphoryl group.~1000-1100 (P-O-C stretch): Strong, broad absorption.~1520 & ~1350 (N-O stretch): Two strong absorptions characteristic of the nitro group. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 367.04: Expected molecular ion in negative ion mode. |
Molecular Structure Diagram
Caption: 2D representation of Bis[(4-nitrophenyl)methyl] phosphate.
Reactivity, Stability, and Potential Applications
The chemical behavior of Bis[(4-nitrophenyl)methyl] phosphate is dominated by the interplay between the phosphate core and the p-nitrobenzyl protecting groups.
Reactivity Profile
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Stability: The compound is expected to be stable under neutral and mildly acidic conditions. However, like most phosphate esters, it is susceptible to hydrolysis under strong basic or acidic conditions.
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Cleavage of p-Nitrobenzyl Groups: The p-nitrobenzyl ester is a well-established protecting group in organic synthesis, particularly for phosphates and carboxylic acids.[5] Its key feature is its stability to acidic conditions and its selective removal under reductive or photolytic conditions.
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Catalytic Hydrogenation: The most common method for deprotection is catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst). The nitro group is reduced to an amine, which triggers a self-immolative electronic cascade, cleaving the benzylic C-O bond to release phosphoric acid.
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Photolysis: Certain nitrobenzyl derivatives, particularly those with ortho-nitro substitution, are known to be photolabile.[6][7] While para-substituted analogs are generally less so, this property could be explored for applications requiring light-triggered release of phosphate.
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Potential Applications
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Protecting Group Chemistry: Its primary potential application lies in the protection of the phosphate moiety during the synthesis of complex biomolecules like oligonucleotides, phosphorylated peptides, or phospholipids. The stability of the p-nitrobenzyl group to a range of reaction conditions, coupled with its mild and specific deprotection, makes it a valuable tool.
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Prodrug Design: The p-nitrobenzyl group can be used as a promoiety in prodrug design. A biologically inactive phosphate-containing drug could be masked with p-nitrobenzyl groups to improve properties like membrane permeability. In the reductive environment of certain cells (e.g., hypoxic tumor cells containing nitroreductase enzymes), the groups could be cleaved to release the active drug, offering a targeted delivery strategy.[8]
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Enzyme Substrates: While less common than p-nitrophenyl phosphate, this molecule could potentially serve as a substrate for certain phosphodiesterases or esterases, with the release of p-nitrobenzyl alcohol being monitored spectrophotometrically.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of rigorous safety protocols.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Chemical Hazards:
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Organophosphates: While this specific molecule's toxicity is not documented, many organophosphates are neurotoxic. Avoid inhalation, ingestion, and skin contact.
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Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin. They should be handled with care as potential mutagens or carcinogens.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential degradation.
This guide provides a foundational understanding of Bis[(4-nitrophenyl)methyl] phosphate based on established chemical principles. Experimental validation of the proposed synthesis and predicted properties is essential for any practical application.
References
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PrepChem.com. Synthesis of dibenzyl chlorophosphate. Available from: [Link]
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ResearchGate. Synthesis of dibenzyl phosphate. [Diagram]. Available from: [Link]
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NMR-Service. 31 Phosphorus NMR. Available from: [Link]
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The Hebrew University of Jerusalem. Efficient and selective p-nitrophenyl-ester-hydrolyzing antibodies elicited by a p-nitrobenzyl phosphonate hapten. Available from: [Link]
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ResearchGate. Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. Available from: [Link]
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ResearchGate. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Request PDF]. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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ResearchGate. Catalytic Lewis acid phosphorylation with pyrophosphates. [Request PDF]. Available from: [Link]
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Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]
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Slideshare. 31-P NMR SPECTROSCOPY. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Phosphoramides. Part 9. An attempt to describe the mechanism in the reaction of benzyl alcohols with hexamethylphosphoric triamide. Available from: [Link]
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Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectra of Phosphorus Compounds. Available from: [Link]
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ResearchGate. 31P NMR Study on Some Phosphorus-Containing Compounds. Available from: [Link]
- Google Patents. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof.
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Beilstein Journal of Organic Chemistry. Mild methods for protecting phosphate derivatives. Available from: [Link]
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The Journal of Organic Chemistry. Synthetic studies on phosphorylating reagent. II. 2-(N,N-Dialkylamino)-4-nitrophenyl phosphate and its use in the synthesis of phosphate esters. Available from: [Link]
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Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available from: [Link]
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Google Patents. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate. Available from: [Link]
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![Chemical Structure of Bis[(4-nitrophenyl)methyl] phosphate](httpshttps://i.imgur.com/2Y45j0z.png)
